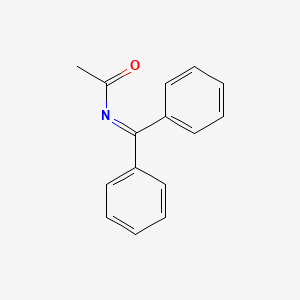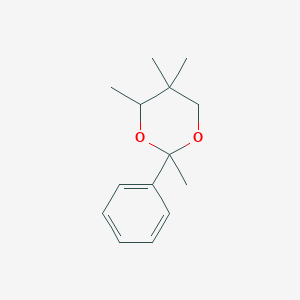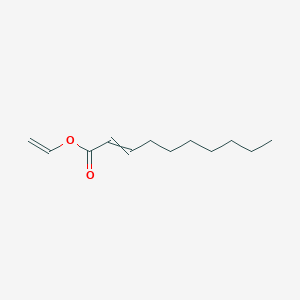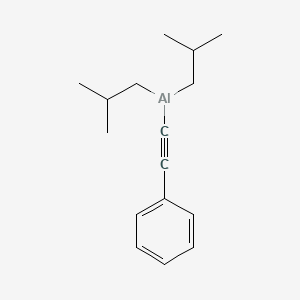
Bis(2-methylpropyl)(phenylethynyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl)(phenylethynyl)alumane: is an organoaluminum compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of aluminum bonded to two 2-methylpropyl groups and one phenylethynyl group. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylpropyl)(phenylethynyl)alumane typically involves the reaction of aluminum compounds with 2-methylpropyl and phenylethynyl reagents. One common method is the reaction of diisobutylaluminum hydride with phenylacetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Bis(2-methylpropyl)(phenylethynyl)alumane can act as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.
Hydroalumination: The compound undergoes hydroalumination reactions with alkynes, leading to the formation of alkenylaluminum compounds.
Substitution: It can participate in substitution reactions where the phenylethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include carbonyl compounds, and the reaction is typically carried out in an inert solvent such as tetrahydrofuran.
Hydroalumination: Alkynes are the primary reagents, and the reaction is conducted under mild conditions with the presence of a catalyst.
Substitution: Various nucleophiles can be used, and the reaction conditions depend on the specific nucleophile and desired product.
Major Products:
Reduction: Alcohols
Hydroalumination: Alkenylaluminum compounds
Substitution: Substituted aluminum compounds
Applications De Recherche Scientifique
Chemistry: Bis(2-methylpropyl)(phenylethynyl)alumane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of carbonyl compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug synthesis and as intermediates in the production of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in polymerization reactions and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Bis(2-methylpropyl)(phenylethynyl)alumane involves its ability to donate electrons and form bonds with other molecules. The aluminum center acts as a Lewis acid, facilitating various chemical reactions. The phenylethynyl group provides additional reactivity, allowing the compound to participate in a wide range of transformations.
Comparaison Avec Des Composés Similaires
Diisobutylaluminum hydride: Known for its use in reductions and hydroalumination reactions.
Triisobutylaluminum: Another organoaluminum compound with similar reactivity but different substituents.
Uniqueness: Bis(2-methylpropyl)(phenylethynyl)alumane is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity compared to other organoaluminum compounds. This makes it particularly useful in specific synthetic applications where the phenylethynyl functionality is advantageous.
Propriétés
Numéro CAS |
26076-80-2 |
|---|---|
Formule moléculaire |
C16H23Al |
Poids moléculaire |
242.33 g/mol |
Nom IUPAC |
bis(2-methylpropyl)-(2-phenylethynyl)alumane |
InChI |
InChI=1S/C8H5.2C4H9.Al/c1-2-8-6-4-3-5-7-8;2*1-4(2)3;/h3-7H;2*4H,1H2,2-3H3; |
Clé InChI |
FHRQBZJZUOIZJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Al](CC(C)C)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


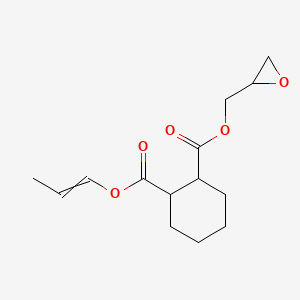
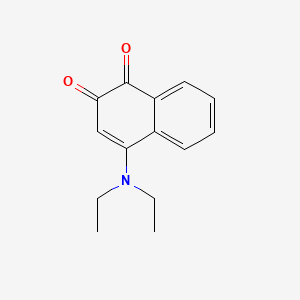
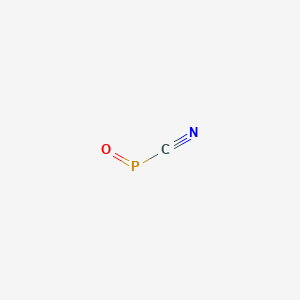

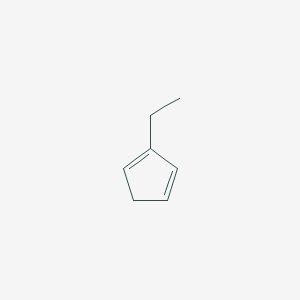

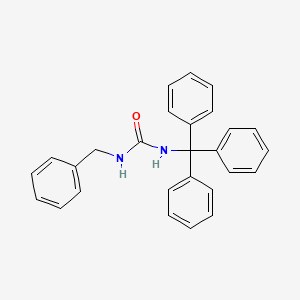
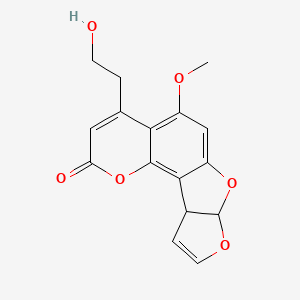
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

